molecular formula C9H11F2NO B13257691 4-(1-Aminopropyl)-2,3-difluorophenol

4-(1-Aminopropyl)-2,3-difluorophenol

Cat. No.: B13257691
M. Wt: 187.19 g/mol
InChI Key: BCHFJHIAHHLGBA-UHFFFAOYSA-N
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Description

4-(1-Aminopropyl)-2,3-difluorophenol is an organic compound that features a phenol group substituted with an aminopropyl chain and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Aminopropyl)-2,3-difluorophenol typically involves the reaction of 2,3-difluorophenol with 1-aminopropane under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Aminopropyl)-2,3-difluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation: Quinones and related compounds.

    Reduction: Secondary amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(1-Aminopropyl)-2,3-difluorophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-(1-Aminopropyl)-2,3-difluorophenol exerts its effects involves interactions with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions, while the aminopropyl chain can engage in electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 4-(1-Aminopropyl)-3-fluorophenol
  • 4-(1-Aminopropyl)-2,5-difluorophenol
  • 4-(1-Aminopropyl)-2,3-dichlorophenol

Comparison: 4-(1-Aminopropyl)-2,3-difluorophenol is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

4-(1-aminopropyl)-2,3-difluorophenol

InChI

InChI=1S/C9H11F2NO/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h3-4,6,13H,2,12H2,1H3

InChI Key

BCHFJHIAHHLGBA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C(=C(C=C1)O)F)F)N

Origin of Product

United States

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